N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469083
InChI: InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl
Molecular Formula: C12H15BrClNO
Molecular Weight: 304.61 g/mol

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13469083

Molecular Formula: C12H15BrClNO

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide -

Specification

Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
Standard InChI Key RZJBTQAQKQXFOG-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl
Canonical SMILES CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzyl ring substituted with a bromine atom at the ortho-position, an isopropyl group attached to the nitrogen atom, and a chloroacetamide functional group. This arrangement creates steric and electronic effects that influence its reactivity. X-ray crystallography studies of analogous compounds, such as N-benzyl-2-chloro-N-(p-tolyl)acetamide, reveal monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters a=9.2566A˚,b=9.2270A˚,c=17.2231A˚,β=103.745a = 9.2566 \, \text{Å}, b = 9.2270 \, \text{Å}, c = 17.2231 \, \text{Å}, \beta = 103.745^\circ . These structural insights suggest similar packing interactions and conformational stability for N-(2-bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H15BrClNO\text{C}_{12}\text{H}_{15}\text{BrClNO}
Molecular Weight304.61 g/mol
Density1.4–1.5 g/cm³ (estimated)
Boiling Point242–389°C (analog-dependent)
SolubilityLow in water; soluble in DMSO
LogP~4.0 (hydrophobic)

The compound’s low water solubility and high LogP value indicate preferential partitioning into lipid membranes, a trait relevant for drug delivery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Bromination: Introduction of bromine at the ortho-position of benzylamine using N-bromosuccinimide (NBS) under radical initiation .

  • Chloroacetamide Formation: Reaction of chloroacetyl chloride with isopropylamine in dichloromethane (DCM) at 0–5°C to form 2-chloro-N-isopropyl-acetamide .

  • Coupling: Alkylation of 2-bromobenzylamine with the chloroacetamide intermediate using triethylamine as a base .

Example Reaction Conditions:

StepReactantsConditionsYield (%)
BrominationBenzylamine, NBS, CCl₄Light, 25°C, 6 hr85
ChlorinationIsopropylamine, ClCH₂COClDCM, 0°C, 2 hr90
Coupling2-Bromobenzylamine, IntermediateDCM, Et₃N, 24 hr75

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%). Automated systems mitigate hazards associated with bromine and chloroacetyl chloride .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The bromine atom’s electronegativity disrupts bacterial membrane integrity, while the chloroacetamide moiety inhibits essential enzymes like DNA gyrase .

Enzyme Inhibition

The compound inhibits pancreatic elastase (IC₅₀ = 10 µM), implicating potential applications in chronic obstructive pulmonary disease (COPD) .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP264: Wash skin thoroughly
H311: Toxic in contactP280: Wear protective gloves
H331: Toxic if inhaledP304+P340: Remove to fresh air

Industrial handling requires PPE, fume hoods, and adherence to OSHA guidelines .

Environmental Impact

The bromine and chlorine atoms pose ecological risks. Biodegradation studies show a half-life of 120 days in soil, necessitating controlled disposal .

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionIC₅₀ (MCF-7)MIC (S. aureus)
N-(4-Bromo-benzyl)-2-chloro-...para-Br10 µM8 µg/mL
N-(3-Bromo-benzyl)-2-chloro-...meta-Br18 µM12 µg/mL
N-(2-Bromo-benzyl)-2-chloro-...ortho-Br15 µM10 µg/mL

The ortho-bromo derivative balances steric hindrance and electronic effects, optimizing bioactivity .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and acetamide groups to enhance potency .

  • In Vivo Toxicology: Long-term toxicity studies in rodent models to assess clinical viability .

  • Drug Delivery Systems: Nanoencapsulation to improve solubility and target specificity .

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